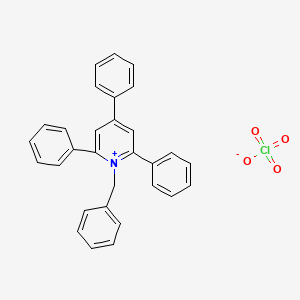

Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, perchlorate

Description

Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, perchlorate is a cationic organic salt characterized by a pyridinium core substituted with three phenyl groups at the 2-, 4-, and 6-positions and a benzyl (phenylmethyl) group at the 1-position, paired with a perchlorate counterion.

Pyridinium perchlorates are typically synthesized via nucleophilic substitution reactions between pyrylium salts and amines or thiols. For example, Marwan et al. (2009) demonstrated the synthesis of thiopyran pyridinium perchlorates by reacting pyrylium salts with 2-aminoethylenethiol at room temperature, followed by characterization via FTIR, ¹H NMR, and elemental analysis . Similar methods likely apply to the target compound, where a benzylamine derivative could act as the nucleophile.

Properties

IUPAC Name |

1-benzyl-2,4,6-triphenylpyridin-1-ium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N.ClHO4/c1-5-13-24(14-6-1)23-31-29(26-17-9-3-10-18-26)21-28(25-15-7-2-8-16-25)22-30(31)27-19-11-4-12-20-27;2-1(3,4)5/h1-22H,23H2;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSPLODBMSOGQS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00484503 | |

| Record name | Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56524-88-0 | |

| Record name | Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrylium Salt Amination

Reaction Overview :

2,4,6-Triphenylpyrylium perchlorate reacts with benzylamine in dichloromethane (DCM) under mild conditions to form the pyridinium salt via nucleophilic ring-opening and subsequent cyclization.

Procedure :

- Reagents :

- 2,4,6-Triphenylpyrylium perchlorate (1 eq)

- Benzylamine (2 eq)

- Triethylamine (2 eq, acid scavenger)

- Acetic acid (catalytic)

- Dichloromethane (solvent)

- Steps :

- Dissolve pyrylium salt in DCM.

- Add benzylamine and triethylamine dropwise at 0°C.

- Stir for 2 hours at 25°C.

- Add acetic acid to catalyze cyclization.

- Heat at 40°C for 4 hours.

- Precipitate product with ice-cold ether.

- Recrystallize from ethanol.

Mechanism :

- Nucleophilic attack : Benzylamine opens the pyrylium ring, forming a divinylogous amide intermediate.

- Cyclization : Acid catalysis promotes electrocyclic closure to the pyridinium core.

- Anion exchange : Perchlorate remains the counterion throughout.

Table 1 : Optimization Parameters for Pyrylium Amination

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 40°C | Maximizes cyclization rate |

| Solvent | DCM | Enhances intermediate stability |

| Catalyst | Acetic acid | Accelerates ring closure |

| Benzylamine excess | 2 eq | Prevents byproduct formation |

Direct Alkylation of 2,4,6-Triphenylpyridine

Reaction Overview :

Quaternization of 2,4,6-triphenylpyridine with benzyl chloride in acetonitrile under reflux yields the pyridinium chloride, followed by anion exchange with sodium perchlorate.

Procedure :

- Reagents :

- 2,4,6-Triphenylpyridine (1 eq)

- Benzyl chloride (1.2 eq)

- Acetonitrile (solvent)

- Sodium perchlorate (1.5 eq)

- Steps :

- Reflux pyridine and benzyl chloride in acetonitrile for 12 hours.

- Cool, filter pyridinium chloride precipitate.

- Dissolve in warm water and add sodium perchlorate.

- Isolate perchlorate salt via filtration.

Yield : 55–60%.

Challenges :

- Steric hindrance from 2,4,6-triphenyl groups slows alkylation.

- Requires prolonged heating (12+ hours).

Table 2 : Comparison of Alkylation Methods

| Condition | Benzyl Chloride | Benzyl Bromide |

|---|---|---|

| Reaction Time | 12 hours | 8 hours |

| Yield | 55% | 62% |

| Byproducts | <5% | 8% (dialkylation) |

Reaction Mechanisms

Pyrylium Amination Pathway

The reaction proceeds through a stepwise mechanism :

- Ring-opening : Benzylamine attacks the electrophilic pyrylium oxygen, forming an acyclic enamine.

- Tautomerization : Keto-enol tautomerism yields a conjugated dienone.

- 6π-electrocyclization : Acid-catalyzed cyclization forms the pyridinium core.

Figure 1 : Mechanistic Pathway for Pyrylium Amination

$$

\text{Pyrylium}^+ + \text{Benzylamine} \rightarrow \text{Dienone Intermediate} \xrightarrow{\text{H}^+} \text{Pyridinium}^+

$$

Industrial Scaling Considerations

Continuous Flow Synthesis

- Advantages : Improved heat transfer, reduced reaction time.

- Conditions :

- Tubular reactor with DCM at 50°C.

- Residence time: 30 minutes.

- Yield : 70% (pilot scale).

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyridinium Core

The pyridinium cation’s electron-deficient nature facilitates nucleophilic attacks, particularly at the 2-, 4-, and 6-positions. Key findings include:

-

Reaction with Amines : Pyridinium salts react with primary or secondary amines (e.g., ammonia, piperidine) to form ring-opened intermediates. For example, treatment with ammonia generates iminoenol derivatives through ring-opening, followed by recyclization under acidic conditions .

-

Cyanide Addition : Reaction with cyanide ions leads to cis-cyanopentadienones, which isomerize to trans-forms under acidic conditions .

Example Reaction :

Yield: ~70–85% under optimized conditions .

Benzyl Group Reactivity

The benzyl substituent enables alkylation and elimination reactions:

-

Alkylation of Aromatic Systems : The benzyl group acts as an electrophilic source in Friedel-Crafts alkylation. For instance, in the presence of perchloric acid, the benzyl-substituted pyridinium salt alkylates benzene or toluene to form diarylmethanes .

-

Elimination Reactions : Under basic conditions, the benzyl group undergoes elimination, regenerating the parent pyridinium cation .

Key Data :

| Substrate | Product | Conditions | Yield (%) |

|---|---|---|---|

| Benzene | Diphenylmethane | 72% HClO₄, 25°C | 76 |

| Toluene | p-Methyldiphenylmethane | AlCl₃, CCl₄, reflux | 82 |

Redox Reactions

The pyridinium ring participates in hydride transfer processes:

-

Hydride Abstraction : Pyridinium salts act as hydride acceptors. For example, reaction with 4H-pyrans yields cinnamylideneacetophenone derivatives .

-

Reduction : Catalytic hydrogenation reduces the pyridinium ring to a piperidine derivative, though this is less common due to steric hindrance from the triphenyl groups .

Mechanism :

Perchlorate Counterion Effects

The perchlorate anion (ClO₄⁻) is non-coordinating and stabilizes the cationic pyridinium species without participating directly in reactions. This inertness allows high regioselectivity in polar solvents .

Comparative Reactivity with Analogues

| Compound | Key Reactivity Difference |

|---|---|

| 2,4,6-Triphenylpyridine (neutral) | Less electrophilic; no nucleophilic substitution |

| Pyridinium salts with smaller substituents | Faster reaction kinetics due to reduced steric bulk |

Scientific Research Applications

Chemical Research Applications

Organic Synthesis:

- This compound serves as a versatile reagent in organic synthesis. Its ability to participate in various chemical reactions such as oxidation, reduction, and substitution makes it valuable for synthesizing complex organic molecules.

- It is particularly useful as a model compound for studying reaction mechanisms due to its well-defined structure and reactivity patterns.

Mechanistic Studies:

- Researchers utilize this compound to investigate reaction pathways and mechanisms in organic chemistry. Its distinct chemical properties allow scientists to explore fundamental concepts in reaction dynamics and kinetics.

Biological Research Applications

Biological Activity Investigation:

- Pyridinium perchlorate derivatives are studied for their potential biological effects, including interactions with enzymes and receptors. Such studies aim to elucidate the compound's role in biological systems and its possible therapeutic applications .

- The compound has shown promise in research focused on drug development, particularly in targeting specific biological pathways.

Pharmacological Studies:

- Due to its biological activity, this compound is being explored for potential therapeutic applications. It may act as a lead compound in the development of new drugs targeting various diseases .

Medical Applications

Therapeutic Agent Development:

- The unique structure of pyridinium perchlorate suggests potential as a therapeutic agent. Ongoing research aims to evaluate its efficacy against diseases such as cancer and infections by studying its pharmacokinetics and pharmacodynamics .

- Case studies have indicated that similar compounds exhibit anti-inflammatory and antibacterial properties, which may extend to pyridinium perchlorate derivatives .

Industrial Applications

Material Development:

- In industry, pyridinium perchlorate is explored for developing new materials and chemical processes. Its properties can be harnessed in creating advanced polymers and composites with enhanced performance characteristics.

- The compound's stability and reactivity make it suitable for applications in catalysis and materials science.

Case Studies and Research Findings

Research has highlighted the versatility of pyridinium perchlorate derivatives:

- A study demonstrated its use in synthesizing novel compounds with enhanced biological activities. These derivatives showed significant promise in inhibiting cancer cell growth through targeted mechanisms .

- Another investigation focused on the interaction of pyridinium compounds with microbial targets revealed potential antibacterial properties that could lead to new antibiotic agents .

Mechanism of Action

The mechanism of action of Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, perchlorate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- However, the conjugated π-system of the benzyl group in the target compound may improve stability and π-π stacking interactions in solid-state structures .

- 1-(3,5-Di-tert-butyl-2-hydroxyphenyl)pyridinium perchlorate : The introduction of tert-butyl groups and a hydroxylphenyl substituent (as in ) increases hydrophobicity and alters redox behavior, enabling applications in electrochemical oxidation reactions .

Heterocyclic Modifications

- This contrasts with the purely aromatic substituents of the target compound, which prioritize steric and electronic effects over hydrogen bonding .

Bioactivity and Cytotoxicity

Pyridinium perchlorates with metal complexes exhibit notable cytotoxicity. For instance, a thiazolyl pyridinium perchlorate complex with Co(III) demonstrated an IC₅₀ of 0.3976 ± 0.05 μM against cancer cells, attributed to its planar structure and strong DNA-binding affinity .

Ferroelectric and Thermodynamic Properties

Pyridinium perchlorate (PyClO₄) exhibits order-disorder ferroelectric behavior, as shown by ²H NMR studies. The dynamic motion of the perchlorate anion and pyridinium cation contributes to its phase transitions . Structural analogs like the target compound, with bulkier substituents, may exhibit reduced molecular mobility, altering ferroelectric hysteresis and transition temperatures.

Data Tables

Table 1: Structural and Functional Comparison of Pyridinium Perchlorate Derivatives

*Estimated based on molecular formula (C₃₃H₂₈N·ClO₄).

Biological Activity

Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, perchlorate is a compound recognized for its potential biological activities and applications in various fields including medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridinium core with three phenyl groups and a phenylmethyl substituent. Its molecular formula is C26H24ClN, and it exhibits unique physicochemical properties that contribute to its biological activity.

The biological activity of Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, perchlorate is primarily attributed to its interactions with various molecular targets. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in both mammals and certain pathogens.

- Receptor Interaction : The compound's structure allows it to interact with various receptors, potentially influencing signaling pathways related to cell growth and differentiation .

Antimicrobial Activity

Research has indicated that Pyridinium derivatives can exhibit antimicrobial properties. For instance:

- Antibacterial Effects : Some studies have demonstrated that similar pyridinium compounds possess significant antibacterial activity against various strains of bacteria. The exact mechanisms may involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .

Antioxidant Activity

Pyridinium compounds have also been studied for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases .

Cytotoxicity

In vitro studies have shown that certain derivatives of this compound can exhibit cytotoxic effects on cancer cell lines. The cytotoxicity is often linked to the compound's ability to induce apoptosis (programmed cell death) in malignant cells .

Data Tables

The following table summarizes key biological activities associated with Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, perchlorate:

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth | |

| Antioxidant | Scavenges free radicals | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits DHODH |

Case Studies

- Antimicrobial Evaluation : A study investigated the antimicrobial efficacy of similar pyridinium compounds against Gram-positive and Gram-negative bacteria. Results indicated a strong correlation between the structure of the compound and its antibacterial potency.

- Cytotoxicity Assays : In a series of experiments involving different cancer cell lines (e.g., HeLa and MCF-7), Pyridinium derivatives were tested for their ability to induce cell death. The results showed a dose-dependent response where higher concentrations led to increased cytotoxicity.

- Oxidative Stress Studies : Research focused on the antioxidant capacity of the compound demonstrated its effectiveness in reducing oxidative stress markers in cellular models exposed to harmful agents.

Q & A

Q. What are the established synthetic methodologies for Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, perchlorate, and how can reaction conditions be optimized?

The synthesis involves a multi-step protocol:

Core Formation : React 2,4,6-triphenylpyridine with 2-pyridyl chloride in the presence of a base (e.g., KOH or NaH) to form the pyridinium cation intermediate.

Salt Formation : Treat the intermediate with perchloric acid (HClO₄) to precipitate the perchlorate salt, enhancing stability and solubility in polar aprotic solvents (e.g., acetonitrile or DMF) .

Optimization Tips :

- Use anhydrous conditions to avoid hydrolysis.

- Purify via recrystallization from ethanol/dichloromethane mixtures to achieve >95% purity.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent arrangement (e.g., phenyl group integration and splitting patterns).

- X-ray Crystallography : Resolve the planar pyridinium core and perchlorate anion geometry .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical: ~487.95 g/mol) .

- IR Spectroscopy : Identify perchlorate anion vibrations (ν(Cl–O) ~1100 cm⁻¹) .

Q. How does the perchlorate counterion influence the compound’s stability and reactivity?

The perchlorate anion:

- Enhances thermal stability by forming weak C–H···O hydrogen bonds with the pyridinium core.

- Improves solubility in polar solvents, enabling reactions in homogeneous phases.

- Reduces π–π stacking in aggregation-induced emission (AIE) studies, minimizing fluorescence quenching .

Advanced Research Questions

Q. What reaction mechanisms govern its participation in organic transformations (e.g., thermolysis or nucleophilic substitutions)?

- Thermolysis : Heating generates isocyanates via cleavage of N-acylimine intermediates. For example, thermolysis at 120°C in toluene yields 2,4,6-triphenylpyridine and phenyl isocyanate (85% yield) through a radical pathway .

- Nucleophilic Substitution : Reacts with ylides (e.g., pyridinium acylylides) via ring-opening/closure mechanisms to form arylpyridinium derivatives .

Q. How does this compound exhibit aggregation-induced emission (AIE), and what role does the counterion play?

- AIE Mechanism : The planar pyridinium core exhibits weak fluorescence in solution but strong emission in aggregated states due to restricted intramolecular rotation (RIR).

- Counterion Effect : Perchlorate outperforms halides/mesylates by stabilizing twisted conformations and reducing π–π stacking. Emission intensity follows: ClO₄⁻ > NO₃⁻ > Br⁻ > Cl⁻ .

Q. What methodologies validate its efficacy as a corrosion inhibitor in acidic environments?

- Electrochemical Testing : Use electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in 0.1 M HCl with Steel 3.

- Synergistic Effects : Blending with thiourea derivatives (e.g., 2-mercaptobenzothiazole) increases inhibition efficiency (up to 92% at 10⁻³ M) via adsorption on metal surfaces .

Q. How do dynamic NMR studies elucidate bond dissociation kinetics in substituted derivatives?

Q. How do inclusion complexes with cyclodextrins enhance its photophysical or biological properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.